N-[(Azepan-3-yl)methyl]methanesulfonamide
Description
N-[(Azepan-3-yl)methyl]methanesulfonamide is a chemical compound with the molecular formula C8H18N2O2S and a molecular weight of 206.31 g/mol . This compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, and a methanesulfonamide group. It is primarily used for research purposes and has various applications in scientific studies.
Properties
Molecular Formula |
C8H18N2O2S |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
N-(azepan-3-ylmethyl)methanesulfonamide |
InChI |
InChI=1S/C8H18N2O2S/c1-13(11,12)10-7-8-4-2-3-5-9-6-8/h8-10H,2-7H2,1H3 |
InChI Key |
QYKWOXFHKQCUHU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCC1CCCCNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Azepan-3-yl)methyl]methanesulfonamide typically involves the reaction of azepane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
- Azepane + Methanesulfonyl Chloride → this compound
- Reaction Conditions : Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity.
Chemical Reactions Analysis
Types of Reactions: N-[(Azepan-3-yl)methyl]methanesulfonamide undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reduction : Reduction can be achieved using reducing agents like lithium aluminum hydride.
- Substitution : The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions .
- Oxidation : Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux.
- Reduction : Lithium aluminum hydride; anhydrous ether; room temperature to reflux.
- Substitution : Nucleophiles such as amines or thiols; organic solvents; room temperature to reflux .
- Oxidation : Formation of sulfonic acids or sulfoxides.
- Reduction : Formation of amines or alcohols.
- Substitution : Formation of substituted sulfonamides .
Scientific Research Applications
N-[(Azepan-3-yl)methyl]methanesulfonamide has a wide range of applications in scientific research:
- Chemistry : Used as a building block in the synthesis of more complex molecules.
- Biology : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
- Medicine : Explored for its potential therapeutic effects, particularly in the development of new drugs.
- Industry : Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-[(Azepan-3-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The azepane ring provides structural rigidity and enhances binding affinity .
Comparison with Similar Compounds
- N-[(Piperidin-3-yl)methyl]methanesulfonamide : Similar structure but contains a six-membered piperidine ring instead of a seven-membered azepane ring.
- N-[(Morpholin-3-yl)methyl]methanesulfonamide : Contains a morpholine ring, which is a six-membered ring with both nitrogen and oxygen atoms.
- N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide : Contains a five-membered pyrrolidine ring.
Uniqueness: N-[(Azepan-3-yl)methyl]methanesulfonamide is unique due to its seven-membered azepane ring, which provides distinct steric and electronic properties compared to its five- and six-membered counterparts. This uniqueness can result in different biological activities and binding affinities, making it a valuable compound for research and development.
Biological Activity
N-[(Azepan-3-yl)methyl]methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a seven-membered azepane ring, which contributes to its unique steric and electronic properties. The methanesulfonamide group is known for its ability to participate in hydrogen bonding and electrostatic interactions, making it a candidate for enzyme inhibition and receptor binding.
The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The compound can inhibit enzyme activity by binding to the active sites through hydrogen bonds and electrostatic interactions with amino acid residues. This mechanism is crucial for its potential therapeutic effects, particularly in drug development.
Biological Activities
Research has indicated that this compound may exhibit the following biological activities:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, which can be beneficial in treating conditions related to enzyme overactivity.
- Receptor Binding : Its interaction with specific receptors may lead to modulation of physiological responses, making it a candidate for further pharmacological studies.
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, suggesting potential applications in treating inflammatory disorders.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds similar to this compound. Here are notable findings:
Comparative Analysis with Similar Compounds
This compound can be compared with other methanesulfonamide derivatives:
| Compound | Structure | Unique Features |
|---|---|---|
| N-[(Piperidin-3-yl)methyl]methanesulfonamide | Six-membered piperidine ring | Different steric properties may affect binding affinity. |
| N-[(Morpholin-3-yl)methyl]methanesulfonamide | Six-membered morpholine ring | Potentially different receptor interactions due to oxygen presence. |
| N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide | Five-membered pyrrolidine ring | Smaller size may influence biological activity differently than azepane. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
